molecular formula C16H10S B185703 Phenanthro[9,10-b]thiophene CAS No. 236-01-1

Phenanthro[9,10-b]thiophene

Cat. No. B185703
CAS RN: 236-01-1
M. Wt: 234.3 g/mol
InChI Key: OGOOBRWCZLKZSV-UHFFFAOYSA-N
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Description

Phenanthro[9,10-b]thiophene is a heterocyclic compound that has gained significant attention in recent years due to its unique structural properties and potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. This compound is a highly conjugated system that exhibits excellent charge transport properties, making it a promising candidate for use in organic semiconductors.

Mechanism of Action

The mechanism of action of Phenanthro[9,10-b]thiophene is based on its unique structural properties, which allow for efficient charge transport and energy transfer. In organic electronics, the compound acts as a semiconducting material, allowing for the efficient transport of charge carriers through the device. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light energy and transferring it to surrounding molecules, leading to the production of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Phenanthro[9,10-b]thiophene is its excellent charge transport properties, which make it a promising candidate for use in organic electronics. However, the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain applications. In addition, the compound may exhibit limited solubility in certain solvents, which may affect its performance in certain devices.

Future Directions

There are several future directions for the research and development of Phenanthro[9,10-b]thiophene. One area of focus is the development of new synthesis methods that are more efficient and scalable. In addition, there is a need for further investigation into the potential biomedical applications of this compound, including its use as a photosensitizer for photodynamic therapy and as a fluorescent probe for the detection of metal ions. Finally, there is a need for further research into the fundamental properties of this compound, including its electronic and optical properties, to better understand its potential applications in various fields of science.

Synthesis Methods

The synthesis of Phenanthro[9,10-b]thiophene involves several steps, including the synthesis of the starting material, 2,7-dibromo-9,9-dioctylfluorene, and the subsequent cyclization reaction to form the target compound. Various methods have been reported for the synthesis of this compound, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Stille coupling reactions.

Scientific Research Applications

Phenanthro[9,10-b]thiophene has been extensively studied for its potential applications in various fields of science. In the field of organic electronics, this compound has been used as a building block for the development of organic field-effect transistors, organic light-emitting diodes, and organic solar cells. In addition, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

CAS RN

236-01-1

Molecular Formula

C16H10S

Molecular Weight

234.3 g/mol

IUPAC Name

phenanthro[9,10-b]thiophene

InChI

InChI=1S/C16H10S/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)16-15(13)9-10-17-16/h1-10H

InChI Key

OGOOBRWCZLKZSV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)SC=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)SC=C3

Origin of Product

United States

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